molecular formula C12H17NO6 B14602760 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-22-5

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14602760
CAS No.: 61083-22-5
M. Wt: 271.27 g/mol
InChI Key: USYGPNSQOIZTCG-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with a complex structure that includes both benzodioxole and carbamic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various chemical reactions within biological systems, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-benzodioxol-4-ol: This compound shares the benzodioxole ring but has a methoxy group instead of an ethoxy group.

    4-Hydroxy-2-methoxy-1,3-benzodioxole: Similar structure with a hydroxy group at the 4-position.

    1,3-Benzodioxol-4-ol,2-methoxy: Another related compound with a methoxy group.

Uniqueness

This detailed article provides a comprehensive overview of 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61083-22-5

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

2-ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C10H12O4.C2H5NO2/c1-3-12-10(2)13-8-6-4-5-7(11)9(8)14-10;1-3-2(4)5/h4-6,11H,3H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

USYGPNSQOIZTCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC2=CC=CC(=C2O1)O)C.CNC(=O)O

Origin of Product

United States

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